molecular formula C10H24ClN B14298880 N-ethyloctan-1-amine;hydrochloride CAS No. 114310-14-4

N-ethyloctan-1-amine;hydrochloride

Cat. No.: B14298880
CAS No.: 114310-14-4
M. Wt: 193.76 g/mol
InChI Key: UYAYEPHMQOVTOR-UHFFFAOYSA-N
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Description

N-ethyloctan-1-amine;hydrochloride is an organic compound belonging to the class of amines It is a derivative of octan-1-amine, where an ethyl group is attached to the nitrogen atom, and it is commonly found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyloctan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of octan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of octan-1-amine attacks the ethyl halide, resulting in the formation of N-ethyloctan-1-amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alkanes.

    Substitution: Various alkylated amines and amides.

Scientific Research Applications

N-ethyloctan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyloctan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-methyloctan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-propyloctan-1-amine: Contains a propyl group attached to the nitrogen atom.

    N-butyloctan-1-amine: Features a butyl group on the nitrogen atom.

Uniqueness

N-ethyloctan-1-amine;hydrochloride is unique due to the presence of the ethyl group, which can impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

114310-14-4

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

N-ethyloctan-1-amine;hydrochloride

InChI

InChI=1S/C10H23N.ClH/c1-3-5-6-7-8-9-10-11-4-2;/h11H,3-10H2,1-2H3;1H

InChI Key

UYAYEPHMQOVTOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC.Cl

Origin of Product

United States

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